Thiazolo[5,4-b]pyridine-2,5-diamine
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Overview
Description
Thiazolo[5,4-b]pyridine-2,5-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused thiazole and pyridine ring system, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms within the ring structure contributes to its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine-2,5-diamine typically involves the construction of the thiazole ring followed by its fusion with a pyridine ring. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. Subsequent cyclization and functionalization steps yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thiazolo[5,4-b]pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but differing in the position of the thiazole ring fusion.
Thiazolo[5,4-d]thiazole: A related compound with a thiazole-thiazole fusion, exhibiting different electronic properties.
Uniqueness
Thiazolo[5,4-b]pyridine-2,5-diamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9) |
InChI Key |
NFEBBPDUBXCRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)N |
Origin of Product |
United States |
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